molecular formula C14H17N5O B2786840 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2195881-97-9

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No. B2786840
CAS RN: 2195881-97-9
M. Wt: 271.324
InChI Key: SMODHARPOZTTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. The inhibition of BTK has been shown to be effective in the treatment of various types of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Mechanism of Action

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one works by selectively targeting and inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of B cells. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and maintenance of B-cell malignancies. By inhibiting BTK, 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has been shown to have other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one was found to inhibit the production of inflammatory cytokines in human peripheral blood mononuclear cells. This suggests that 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one may have potential as a treatment for autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is its potential to cause adverse effects on the immune system, as BTK is also involved in the function of other immune cells besides B cells.

Future Directions

There are several future directions for the development and application of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one. One area of research is the identification of biomarkers that can predict response to 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one treatment. Another area of interest is the combination of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one with other drugs, such as immune checkpoint inhibitors, to enhance its anti-cancer effects. Additionally, the potential use of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one in the treatment of autoimmune and inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves a multi-step process that begins with the reaction of pyridine-3-carboxaldehyde with 2-bromoethylamine hydrobromide to form 2-(pyridin-3-yl)ethylamine. This intermediate is then reacted with 2-azido-1-(pyrrolidin-1-yl)ethan-1-one to form the triazole ring. Finally, the resulting compound is treated with 1-(2-bromoethyl)-4-methylpiperazine to form 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one.

Scientific Research Applications

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has been extensively studied in preclinical models and has demonstrated promising results in the treatment of B-cell malignancies. In a study published in Cancer Research, 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one was shown to induce apoptosis (programmed cell death) in chronic lymphocytic leukemia cells and inhibit the growth of mantle cell lymphoma cells both in vitro and in vivo. Another study published in Blood showed that 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one was effective in inhibiting the proliferation of Waldenstrom's macroglobulinemia cells and inducing cell death.

properties

IUPAC Name

2-pyridin-3-yl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(9-12-3-1-5-15-10-12)18-8-2-4-13(18)11-19-16-6-7-17-19/h1,3,5-7,10,13H,2,4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMODHARPOZTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CN=CC=C2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.